4-[(1S)-2-bromo-1-hydroxyethyl]-N,N-diethylbenzenesulfonamide
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Overview
Description
Preparation Methods
The synthesis of 4-[(1S)-2-Bromo-1-hydroxyethyl]-N,N-diethylbenzene-1-sulfonamide involves several steps. One common synthetic route includes the bromination of a precursor compound followed by sulfonation and subsequent reaction with diethylamine . The reaction conditions typically involve the use of solvents such as dichloromethane and reagents like bromine and sulfur trioxide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
4-[(1S)-2-Bromo-1-hydroxyethyl]-N,N-diethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Scientific Research Applications
4-[(1S)-2-Bromo-1-hydroxyethyl]-N,N-diethylbenzene-1-sulfonamide is widely used in scientific research, particularly in the field of proteomics . It is employed as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function . Additionally, this compound is used in medicinal chemistry for the development of new therapeutic agents and in industrial applications for the synthesis of various chemical intermediates .
Mechanism of Action
The mechanism of action of 4-[(1S)-2-Bromo-1-hydroxyethyl]-N,N-diethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biochemical pathways . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-[(1S)-2-Bromo-1-hydroxyethyl]-N,N-diethylbenzene-1-sulfonamide can be compared with other similar compounds, such as:
- 4-[(1S)-2-Chloro-1-hydroxyethyl]-N,N-diethylbenzene-1-sulfonamide
- 4-[(1S)-2-Fluoro-1-hydroxyethyl]-N,N-diethylbenzene-1-sulfonamide
- 4-[(1S)-2-Iodo-1-hydroxyethyl]-N,N-diethylbenzene-1-sulfonamide
These compounds share similar structural features but differ in the halogen atom attached to the ethyl group. The uniqueness of 4-[(1S)-2-Bromo-1-hydroxyethyl]-N,N-diethylbenzene-1-sulfonamide lies in its specific bromine substitution, which can influence its reactivity and interaction with molecular targets .
Properties
Molecular Formula |
C12H18BrNO3S |
---|---|
Molecular Weight |
336.25 g/mol |
IUPAC Name |
4-[(1S)-2-bromo-1-hydroxyethyl]-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C12H18BrNO3S/c1-3-14(4-2)18(16,17)11-7-5-10(6-8-11)12(15)9-13/h5-8,12,15H,3-4,9H2,1-2H3/t12-/m1/s1 |
InChI Key |
XVFMODXEAUEWJG-GFCCVEGCSA-N |
Isomeric SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)[C@@H](CBr)O |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(CBr)O |
Origin of Product |
United States |
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